molecular formula C7H7Br2N B3180050 2-Bromo-3-bromomethyl-5-methylpyridine CAS No. 1227587-14-5

2-Bromo-3-bromomethyl-5-methylpyridine

Cat. No. B3180050
CAS RN: 1227587-14-5
M. Wt: 264.94
InChI Key: AIQJJRMDPJPNTA-UHFFFAOYSA-N
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Description

2-Bromo-3-bromomethyl-5-methylpyridine is a chemical compound that belongs to the pyridine family. It is commonly used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of 2-Bromo-3-bromomethyl-5-methylpyridine is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by disrupting their cell wall synthesis.
Biochemical and Physiological Effects
2-Bromo-3-bromomethyl-5-methylpyridine has been shown to have several biochemical and physiological effects. It has been found to exhibit cytotoxicity against various cancer cell lines, indicating its potential as an anticancer agent. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Bromo-3-bromomethyl-5-methylpyridine in lab experiments is its ability to act as a versatile building block in the synthesis of various organic compounds. Additionally, it exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. However, one limitation is that it may be difficult to obtain in large quantities, making it challenging to use in large-scale experiments.

Future Directions

There are several future directions for research involving 2-Bromo-3-bromomethyl-5-methylpyridine. One potential area of study is the development of new drugs based on its antimicrobial and antifungal properties. Additionally, further research could be conducted to better understand its mechanism of action and potential as an anticancer agent. Another direction for research could be the development of more efficient and cost-effective synthesis methods for 2-Bromo-3-bromomethyl-5-methylpyridine.

Scientific Research Applications

2-Bromo-3-bromomethyl-5-methylpyridine has several potential applications in scientific research. It is commonly used as a building block in the synthesis of various organic compounds. It can also be used as a reagent in the preparation of other pyridine derivatives. Additionally, it has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

2-bromo-3-(bromomethyl)-5-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-5-2-6(3-8)7(9)10-4-5/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQJJRMDPJPNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Br)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(bromomethyl)-5-methylpyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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